molecular formula C16H17O9- B1227303 Chlorogenate anion

Chlorogenate anion

Cat. No. B1227303
M. Wt: 353.3 g/mol
InChI Key: CWVRJTMFETXNAD-JUHZACGLSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Chlorogenate is a monocarboxylic acid anion that is the conjugate base of chlorogenic acid;  major species at pH 7.3. It has a role as a plant metabolite. It derives from a (-)-quinate. It is a conjugate base of a chlorogenic acid.

Scientific Research Applications

Antioxidant and Anti-inflammatory Properties

Chlorogenate anion, primarily found in chlorogenic acid, exhibits significant antioxidant and anti-inflammatory activities. Studies have shown its effectiveness in scavenging free radicals, reducing oxidative stress, and inhibiting inflammatory markers in various biological systems. This makes it a promising candidate for therapeutic applications in conditions characterized by oxidative stress and inflammation. Notably, chlorogenic acid has demonstrated the ability to inhibit the nuclear translocation of NF-κB, a key factor in inflammatory processes (Hwang et al., 2013).

Role in Plant Growth and Stress Response

In agriculture, chlorogenic acid plays a critical role in plant growth and response to environmental stress. Its application can enhance the antioxidant capacity of plants, helping them cope better with oxidative stress. For instance, exogenous chlorogenic acid has been found to alleviate oxidative stress in apple leaves by stimulating antioxidant enzyme activity and increasing the concentration of phenolics (Mei et al., 2020).

Potential in Cancer Treatment

Research has also explored the potential of chlorogenic acid in cancer treatment. Studies have reported its cytotoxicity against various cancer cells and its ability to trigger apoptosis in chronic myelogenous leukemia cells. This suggests its potential as an anti-cancer agent, especially due to its selectivity in targeting cancer cells while sparing normal cells (Bandyopadhyay et al., 2004).

Food Industry Applications

In the food industry, chlorogenic acid is valued for its antimicrobial and antioxidant properties. It shows effectiveness against a wide range of organisms, including bacteria and viruses, making it a useful additive for food preservation. Its ability to protect against lipid oxidation and degradation of other bioactive compounds in food enhances its role as a functional ingredient in dietary supplements and functional foods (Santana-Gálvez et al., 2017).

Environmental Applications

This compound also plays a role in environmental science, particularly in the context of soil and water contamination. Research on inorganic anions, including chlorinate, has contributed to understanding their impact on soil fertility, plant growth, and environmental pollution. Studies on these anions help in developing strategies for soil remediation and pollution control (Geilfus, 2019).

properties

Molecular Formula

C16H17O9-

Molecular Weight

353.3 g/mol

IUPAC Name

(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylate

InChI

InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(20)25-12-7-16(24,15(22)23)6-11(19)14(12)21/h1-5,11-12,14,17-19,21,24H,6-7H2,(H,22,23)/p-1/b4-2+/t11-,12-,14-,16+/m1/s1

InChI Key

CWVRJTMFETXNAD-JUHZACGLSA-M

Isomeric SMILES

C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)[O-])O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O

SMILES

C1C(C(C(CC1(C(=O)[O-])O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O

Canonical SMILES

C1C(C(C(CC1(C(=O)[O-])O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Chlorogenate anion
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Chlorogenate anion
Reactant of Route 6
Chlorogenate anion

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